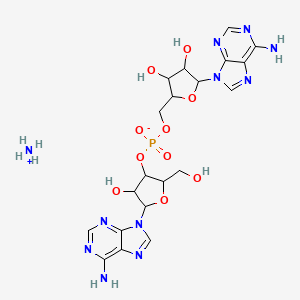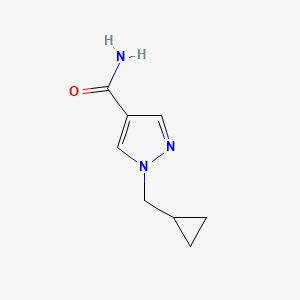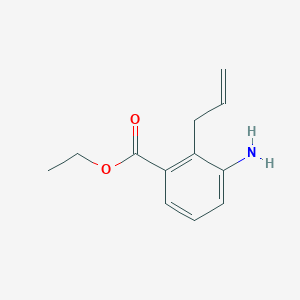
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol is an organic compound featuring a thiophene ring substituted with two bromine atoms at the 3 and 4 positions, and a butanol side chain at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol typically involves the bromination of thiophene followed by the introduction of the butanol side chain. One common method includes:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3,4-dibromothiophene.
Grignard Reaction: The 3,4-dibromothiophene undergoes a Grignard reaction with 3-methylbutan-1-ol in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen, yielding a thiophene derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amines or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Thiophene derivatives.
Substitution: Amino or alkyl-substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atoms and hydroxyl group play crucial roles in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibromothiophene: Lacks the butanol side chain, making it less versatile in certain applications.
1-(3-Bromothiophen-2-yl)-3-methylbutan-1-ol: Contains only one bromine atom, which may affect its reactivity and properties.
Thiophene-2-carboxylic acid: A different functional group that alters its chemical behavior and applications.
Uniqueness: 1-(3,4-Dibromothiophen-2-yl)-3-methylbutan-1-ol is unique due to the presence of both bromine atoms and the butanol side chain, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H12Br2OS |
|---|---|
Molekulargewicht |
328.07 g/mol |
IUPAC-Name |
1-(3,4-dibromothiophen-2-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C9H12Br2OS/c1-5(2)3-7(12)9-8(11)6(10)4-13-9/h4-5,7,12H,3H2,1-2H3 |
InChI-Schlüssel |
XDFWXMKLZHNXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=C(C(=CS1)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(3,3-Difluoro-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B12071805.png)




![5-Tosyl-5,6-dihydroindolo[2,3-b]indole](/img/structure/B12071844.png)






![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-furo[2,3-c]pyridine-5-carboxamidehydrochloride](/img/structure/B12071895.png)
